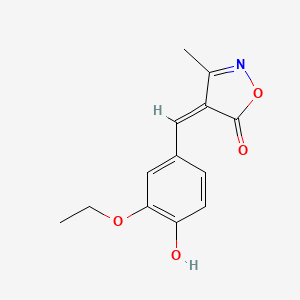

![molecular formula C14H13FN2O3S B5599459 N-(3-{[(4-fluorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5599459.png)

N-(3-{[(4-fluorophenyl)sulfonyl]amino}phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-{[(4-fluorophenyl)sulfonyl]amino}phenyl)acetamide, also known as FSAA, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FSAA is a sulfonamide-based compound that has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Immunomodulation in Tumor Therapy

N-(3-{[(4-fluorophenyl)sulfonyl]amino}phenyl)acetamide exhibits potential in modifying the immune response towards tumors. The compound has demonstrated the ability to augment the response of lymphocytes from tumor-primed animals, leading to increased tumor cell destruction. It also enhanced macrophage inhibitory effects on tumor growth in vitro and in vivo, showing potential for immunoadjuvant effects when administered with an inactivated leukemia vaccine. These immunomodulating effects suggest a promising approach to augment the host's immune response to a progressively growing tumor (Wang et al., 2004).

Restoration of Cytolytic T-Lymphocyte Response

The compound has been shown to restore cytolytic T-lymphocyte response in various experimental models, indicating its effectiveness in potentiating the immune response to weak antigens and restoring alloreactivity. This suggests its potential use in overcoming immunocompromised states induced by neoplasms or cytoreductive anticancer drugs (Wang et al., 1988).

Anticancer Activity

This compound derivatives have been investigated for their anticancer activity. Specific derivatives were found potent against breast and colon cancer cell lines, highlighting the compound's potential as a lead for developing new anticancer agents (Ghorab et al., 2015).

Chemical Modification of Biological Membranes

Research has explored the effects of similar sulfonamide derivatives on the permeability of biological membranes, such as human red blood cells. This provides insight into the compound's potential application in understanding and manipulating membrane dynamics for therapeutic purposes (Knauf & Rothstein, 1971).

Protection Against Chilling Injury in Plants

The compound has shown efficacy in protecting chilling-sensitive plants from injury, indicating its potential application in agriculture to enhance plant resistance to low-temperature stress (Tseng & Li, 1984).

Direcciones Futuras

The future directions of “N-(3-{[(4-fluorophenyl)sulfonyl]amino}phenyl)acetamide” and similar compounds could involve their use in the development of new agrochemicals and pharmaceuticals . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make these compounds particularly interesting for future research .

Propiedades

IUPAC Name |

N-[3-[(4-fluorophenyl)sulfonylamino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O3S/c1-10(18)16-12-3-2-4-13(9-12)17-21(19,20)14-7-5-11(15)6-8-14/h2-9,17H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYYWJNTIXPSKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

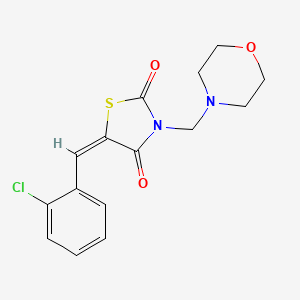

![(1S*,5R*)-3-(6-chloro-1,3-benzothiazol-2-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5599379.png)

![2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5599380.png)

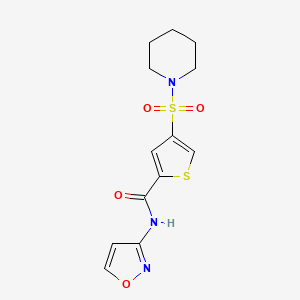

![N,N-dimethyl-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5599407.png)

![3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5599428.png)

![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide](/img/structure/B5599439.png)

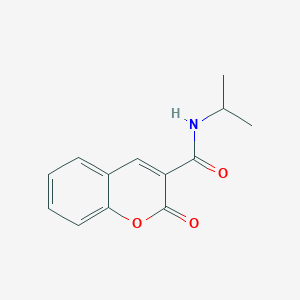

![ethyl 4-[(4-fluorophenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5599451.png)

![4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidine](/img/structure/B5599460.png)

![methyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5599464.png)

![3-methyl-1-(1-piperidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5599472.png)

![4-{[(2-bromophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5599486.png)